2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (+-)-
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Overview
Description
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its piperidine ring, carboxamide group, and the presence of both dimethylphenyl and hydroxyethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents such as carboxylic acids or their derivatives.
Attachment of Dimethylphenyl and Hydroxyethyl Groups: These substituents are introduced through substitution reactions, where the piperidine ring is functionalized with the desired groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide may be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a ligand or inhibitor in studies involving enzyme interactions or receptor binding.
Medicine
Industry
The compound may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- involves its interaction with molecular targets such as enzymes or receptors. The presence of the hydroxyethyl group may facilitate hydrogen bonding, while the aromatic ring can engage in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-methyl-, monohydrochloride: Similar structure but with a methyl group instead of hydroxyethyl.
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-, monohydrochloride: Similar structure but with a methoxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)-, monohydrochloride, (±)- distinguishes it from similar compounds, potentially enhancing its solubility and reactivity.
Properties
CAS No. |
86797-92-4 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)18(10-11-19)16(20)14-8-3-4-9-17-14;/h5-7,14,17,19H,3-4,8-11H2,1-2H3;1H |
InChI Key |
LIJSEUXIAKMUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCO)C(=O)C2CCCCN2.Cl |
Origin of Product |
United States |
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